molecular formula C24H19N3O3 B10821963 Betulinic glycine amide

Betulinic glycine amide

Cat. No.: B10821963
M. Wt: 397.4 g/mol
InChI Key: GZVCWRAFPVCGPA-LBAQZLPGSA-N
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Description

Betulinic glycine amide is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid found in the bark of birch trees. Betulinic acid and its derivatives, including this compound, have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of betulinic glycine amide typically involves the modification of betulinic acid. One common method is the oxidation of betulin to betulonic acid using Jones reagent (chromium trioxide in sulfuric acid and acetone), followed by reduction with sodium borohydride in tetrahydrofuran to yield betulinic acid . The glycine amide derivative is then synthesized by reacting betulinic acid with glycine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of betulin from birch bark, followed by chemical modification. The process includes the use of biotechnological methods to enhance yield and reduce environmental impact. Engineered yeast strains have been developed to produce betulinic acid from simple sugars, which can then be converted to this compound .

Comparison with Similar Compounds

Betulinic glycine amide is unique compared to other similar compounds due to its specific structural modifications and enhanced pharmacological properties. Similar compounds include:

This compound stands out due to its improved solubility and bioavailability, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20?,21-/m0/s1

InChI Key

GZVCWRAFPVCGPA-LBAQZLPGSA-N

Isomeric SMILES

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O

Canonical SMILES

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O

Origin of Product

United States

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